molecular formula C16H18ClN3O3 B2658195 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1448064-07-0

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No. B2658195
M. Wt: 335.79
InChI Key: ZIJINLGZVZVGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Studies

Research on related compounds indicates significant interest in understanding their structural, optical, and thermal properties. For example, studies on compounds with similar structures, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been conducted to elucidate their crystal structure, thermal stability, and electronic properties. These studies involve characterizing compounds using spectroscopic techniques and X-ray diffraction, highlighting the importance of molecular geometry and intermolecular interactions in determining the physical properties of these compounds (Karthik et al., 2021).

Antimicrobial Activity

The antimicrobial activities of similar compounds have been extensively studied. For instance, the synthesis and in vitro evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer and Antimicrobial Agents

Further research into compounds incorporating oxazole, pyrazoline, and pyridine structures has shown promising anticancer and antimicrobial activities. The compounds were tested against a panel of cancer cell lines and pathogenic bacterial and fungal strains, revealing their potential as therapeutic agents. Molecular docking studies also support their use in overcoming drug resistance in microbes, indicating their significance in medicinal chemistry (Katariya et al., 2021).

Oxidative Cyclization-Alkoxycarbonylation Reactions

The compound's structure facilitates its use in synthetic chemistry, particularly in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions are crucial for synthesizing heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives. Such synthetic routes are essential for producing pharmaceuticals and other organic compounds with specific biological activities (Bacchi et al., 2005).

properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10-14(11(2)23-19-10)16(21)20-8-5-12(6-9-20)22-15-13(17)4-3-7-18-15/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJINLGZVZVGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.